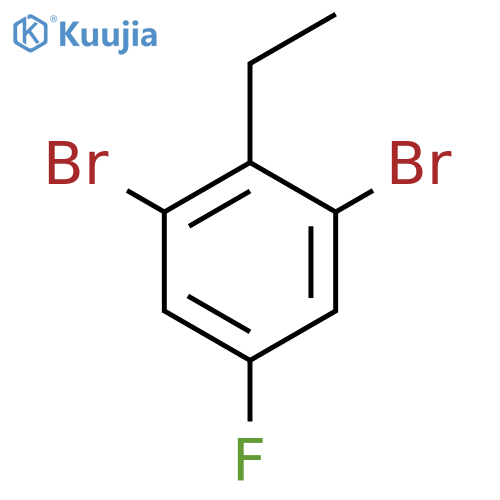

Cas no 1804416-06-5 (1,3-Dibromo-2-ethyl-5-fluorobenzene)

1804416-06-5 structure

商品名:1,3-Dibromo-2-ethyl-5-fluorobenzene

CAS番号:1804416-06-5

MF:C8H7Br2F

メガワット:281.94758439064

CID:4974722

1,3-Dibromo-2-ethyl-5-fluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1,3-dibromo-2-ethyl-5-fluorobenzene

- 1,3-Dibromo-2-ethyl-5-fluorobenzene

-

- インチ: 1S/C8H7Br2F/c1-2-6-7(9)3-5(11)4-8(6)10/h3-4H,2H2,1H3

- InChIKey: ADZVOVZFSUKHEV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1CC)Br)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 117

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 0

1,3-Dibromo-2-ethyl-5-fluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013019840-1g |

1,3-Dibromo-2-ethyl-5-fluorobenzene |

1804416-06-5 | 97% | 1g |

1,564.50 USD | 2021-06-24 | |

| Alichem | A013019840-250mg |

1,3-Dibromo-2-ethyl-5-fluorobenzene |

1804416-06-5 | 97% | 250mg |

484.80 USD | 2021-06-24 | |

| Alichem | A013019840-500mg |

1,3-Dibromo-2-ethyl-5-fluorobenzene |

1804416-06-5 | 97% | 500mg |

782.40 USD | 2021-06-24 |

1,3-Dibromo-2-ethyl-5-fluorobenzene 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

1804416-06-5 (1,3-Dibromo-2-ethyl-5-fluorobenzene) 関連製品

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬